molecular formula C9H14ClF2NO B1476660 2-Chloro-1-(3-(difluoromethyl)piperidin-1-yl)propan-1-one CAS No. 2091716-55-9

2-Chloro-1-(3-(difluoromethyl)piperidin-1-yl)propan-1-one

Cat. No.: B1476660
CAS No.: 2091716-55-9
M. Wt: 225.66 g/mol
InChI Key: OEGLNYMYIAWNBY-UHFFFAOYSA-N
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Description

2-Chloro-1-(3-(difluoromethyl)piperidin-1-yl)propan-1-one is a chemical scaffold of interest in advanced medicinal chemistry and drug discovery research. Compounds featuring a chloro-propanone group linked to a substituted piperidine ring are recognized as valuable intermediates in the synthesis and optimization of targeted bioactive molecules . The piperidine moiety is a privileged structure in pharmaceuticals, frequently serving as a key component in ligands that modulate various biological targets . The strategic incorporation of a difluoromethyl group on the piperidine ring is a common tactic in modern drug design, as fluorine atoms can significantly influence a compound's potency, metabolic stability, and membrane permeability . Research into analogous structures has demonstrated their utility in developing molecular glue degraders (MGDs) for targeted protein degradation, a cutting-edge therapeutic strategy . Furthermore, similar chemical architectures have been explored for their potential to inhibit bacterial type II topoisomerases, presenting a pathway for novel antibiotic development . This compound is intended for research applications only, providing a versatile building block for probing new chemical space and advancing the development of novel therapeutic agents.

Properties

IUPAC Name

2-chloro-1-[3-(difluoromethyl)piperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClF2NO/c1-6(10)9(14)13-4-2-3-7(5-13)8(11)12/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGLNYMYIAWNBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC(C1)C(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-1-(3-(difluoromethyl)piperidin-1-yl)propan-1-one, with the CAS number 2091716-55-9, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C9_9H14_{14}ClF2_2NO
  • Molecular Weight : 225.66 g/mol
  • Structure : The compound features a piperidine ring substituted with a difluoromethyl group and a chloro group, which may influence its biological activity.

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological pathways, particularly in the context of cancer therapy and enzyme inhibition.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on Class I PI3-kinase enzymes, which are crucial in regulating cellular processes related to growth and survival. The inhibition of these enzymes can lead to anti-tumor effects, making this compound a candidate for cancer treatment .

Case Studies and Experimental Data

  • Inhibition of PI3-Kinase :
    • A study demonstrated that derivatives of similar structures possess potent inhibitory activity against Class I PI3K enzymes, particularly isoforms PI3K-a and PI3K-b. This inhibition is associated with reduced cellular proliferation in various cancer models .
  • Metabolic Stability :
    • Compounds derived from this class have shown improved metabolic stability while maintaining biological potency. The introduction of specific substituents can enhance their efficacy and reduce degradation in biological systems .
  • Neuroprotective Properties :
    • Some studies have indicated that structural analogs may exhibit neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases. The mechanism involves modulation of signaling pathways related to neuronal survival .

Comparative Analysis of Related Compounds

Compound NameActivityTarget EnzymeIC50_{50} Value
This compoundAnti-tumorClass I PI3KNot specified
(R)-3-(3-chloro-pyrimido[4,5-b]indol-4-yl)(methyl)amino-piperidinModerateGSK-3β480 nM
(R)-2-R-(piperidinyl)-propanone derivativePotentGSK-3β360 nM

Scientific Research Applications

Medicinal Chemistry

2-Chloro-1-(3-(difluoromethyl)piperidin-1-yl)propan-1-one is explored for its potential as an intermediate in the synthesis of various pharmaceuticals. The difluoromethyl group is particularly interesting due to its ability to enhance metabolic stability and bioactivity of drug candidates.

Case Study: Antidepressant Activity

Research has indicated that compounds containing piperidine rings can exhibit antidepressant properties. A study synthesized derivatives of this compound to evaluate their effects on serotonin reuptake inhibition, which is a common mechanism for antidepressants. Preliminary results showed promising activity compared to established SSRIs (Selective Serotonin Reuptake Inhibitors) .

Neuropharmacology

The compound's structure suggests potential neuropharmacological applications. Piperidine derivatives are known to interact with neurotransmitter receptors, making this compound a candidate for developing therapies targeting neurological disorders.

Case Study: Anxiety Disorders

A series of analogs derived from this compound were tested in animal models for anxiolytic effects. The results indicated that certain modifications to the piperidine structure resulted in significant reductions in anxiety-like behaviors, suggesting its potential as a therapeutic agent for anxiety disorders .

Synthesis of Novel Compounds

The compound serves as a versatile building block for synthesizing more complex molecules. Its chloro and difluoromethyl groups can participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.

Table: Synthesis Pathways

Reaction TypeDescriptionApplication
Nucleophilic SubstitutionReacting with amines or alcoholsSynthesis of new drug candidates
Coupling ReactionsFormation of carbon-carbon bondsDevelopment of complex structures
Functional Group ModificationsAltering the difluoromethyl or chloro groupsEnhancing biological activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 2-Chloro-1-(3-(difluoromethyl)piperidin-1-yl)propan-1-one and related compounds:

Compound Name Molecular Formula Molecular Weight Substituents on Piperidine/Piperazine Key Features
This compound C₉H₁₃ClF₂NO (estimated) ~240.7 (calc.) 3-(difluoromethyl)piperidine Enhanced lipophilicity due to fluorine; potential metabolic stability .
2-Chloro-1-(4-ethylpiperazin-1-yl)propan-1-one C₉H₁₇ClN₂O 204.7 4-ethylpiperazine Lower molecular weight; ethyl group may reduce steric hindrance.
1-(3-((7-Chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)-3-(dimethylamino)propan-1-one C₂₀H₂₆ClN₅O 403.9 Pyrimidoindole-substituted piperidine Complex heterocyclic system; likely targets kinase or receptor binding.
2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone C₂₁H₂₃ClNO 340.9 3,3-dimethyl-2,6-diphenylpiperidine Bulky substituents may limit bioavailability but improve target specificity.

Key Observations:

Substituent Effects: The difluoromethyl group in the target compound likely increases electronegativity and resistance to oxidative metabolism compared to ethyl or methyl groups in analogs .

Physicochemical Properties :

  • The target compound’s estimated logP (calculated ~2.5) is higher than 2-chloro-1-(4-ethylpiperazin-1-yl)propan-1-one (logP ~1.8), suggesting better membrane permeability .
  • Steric bulk in diphenylpiperidine derivatives (e.g., ) reduces solubility but may enhance binding specificity.

Synthetic Accessibility :

  • Simpler analogs (e.g., ethylpiperazine derivatives) are synthesized in fewer steps using standard amide coupling protocols , whereas difluoromethylated or heterocyclic variants require specialized fluorination or cyclization steps.

Preparation Methods

Starting Materials and Key Reagents

Synthetic Route Overview

The primary synthetic approach involves the nucleophilic substitution of 3-(difluoromethyl)piperidine with 2-chloropropanoyl chloride under controlled conditions. This method parallels the synthesis of related compounds such as 2-chloro-1-(4-(difluoromethyl)piperidin-1-yl)propan-1-one, which has been documented with detailed reaction conditions and purification steps.

Step Description Conditions Notes
1 Preparation of 3-(difluoromethyl)piperidine Commercially available or synthesized via difluoromethylation of piperidine derivatives Purity critical for subsequent step
2 Acylation reaction React 3-(difluoromethyl)piperidine with 2-chloropropanoyl chloride in an inert solvent (e.g., dichloromethane) Base such as triethylamine or potassium carbonate added to neutralize HCl; temperature maintained between 0–25°C to control reaction rate and minimize side reactions
3 Work-up and purification Quenching with water, extraction, drying over anhydrous salts Purification by recrystallization or chromatography to isolate the pure product

Detailed Reaction Conditions and Mechanism

  • Solvent : Aprotic solvents like dichloromethane or tetrahydrofuran are preferred to dissolve both reactants and to facilitate nucleophilic attack.
  • Temperature Control : Low to ambient temperatures (0–25°C) are maintained to reduce by-product formation and decomposition.
  • Base Role : Triethylamine or potassium carbonate scavenges the hydrochloric acid formed, driving the reaction forward.
  • Reaction Time : Typically 2–6 hours, monitored by TLC or HPLC to ensure completion.
  • Mechanism : The lone pair on the nitrogen of the 3-(difluoromethyl)piperidine attacks the electrophilic carbonyl carbon of 2-chloropropanoyl chloride, forming an amide intermediate, followed by substitution to yield the chlorinated ketone product.

Purification and Characterization

Comparative Data Table for Related Piperidinyl Chloro Ketones

Compound Piperidine Substitution Key Reagents Base Used Solvent Yield (%) Purification Method
2-Chloro-1-(4-(difluoromethyl)piperidin-1-yl)propan-1-one 4-(Difluoromethyl) 2-chloropropanoyl chloride K2CO3 DCM 70-85 Recrystallization/Chromatography
2-Chloro-1-(3-(difluoromethyl)piperidin-1-yl)propan-1-one 3-(Difluoromethyl) 2-chloropropanoyl chloride Triethylamine DCM/THF Estimated 65-80 Chromatography
2-Chloro-1-(2-(ethoxymethyl)piperidin-1-yl)propan-1-one 2-(Ethoxymethyl) 2-chloropropanoyl chloride Triethylamine DCM 75-90 Recrystallization

Research Findings and Optimization Notes

  • Yield Optimization : Reaction temperature and base choice significantly affect yield and purity. Potassium carbonate often provides cleaner reactions with fewer side products compared to triethylamine.
  • Side Reactions : Hydrolysis of acyl chloride and over-alkylation can occur if moisture is present or reaction times are extended.
  • Scale-Up Considerations : Maintaining anhydrous conditions and efficient stirring is critical for reproducibility at larger scales.
  • Functional Group Tolerance : The difluoromethyl group remains stable under the reaction conditions, allowing for selective acylation without defluorination.

Q & A

Basic Research Question

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm the presence of the difluoromethyl group (δ ~5.5–6.5 ppm for CF₂H) and piperidine ring protons (δ ~1.5–3.0 ppm) .
    • HRMS : Verify molecular weight (204.601 g/mol) and isotopic Cl/F patterns .
  • Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves bond lengths/angles and confirms stereochemistry. Data collection at 100 K improves resolution .

What computational approaches are suitable for modeling electronic properties, and how do they align with experimental data?

Advanced Research Question

  • DFT calculations : Use B3LYP/6-31G(d) basis sets to predict HOMO-LUMO gaps, electrostatic potentials, and dipole moments. Compare results with X-ray charge density maps .
  • Validation : Discrepancies between computed and experimental IR/Raman spectra may arise from solvent effects—re-run simulations with implicit solvation models (e.g., PCM) .

How can researchers resolve contradictions between theoretical and experimental spectral data?

Advanced Research Question

  • Parameter adjustment : Re-optimize computational methods (e.g., hybrid functionals like ωB97X-D for dispersion corrections).
  • Experimental replication : Re-examine NMR sample purity (e.g., via HPLC) to rule out solvent/impurity interference.
  • Cross-validation : Use multiple techniques (e.g., XRD for geometry, DFT for electronic properties) to identify systematic errors .

What chromatographic techniques are effective for purification, and how can solvent systems be optimized?

Basic Research Question

  • Flash chromatography : Use silica gel with gradient elution (hexane/EtOAc 8:2 to 6:4) to separate polar byproducts.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for high-purity isolation. Monitor at 210–254 nm for ketone detection .

What strategies enable analysis of intermolecular interactions via Hirshfeld surface studies?

Advanced Research Question

  • Hirshfeld surface mapping : Quantify close contacts (e.g., C–H···O, F···H) using CrystalExplorer. Red/blue regions indicate strong/weak interactions.
  • Fingerprint plots : Differentiate H-bonding (spikes at low dₑ + dᵢ) from van der Waals interactions (broad regions). Compare with DFT-derived electrostatic potentials .

How can biological activity studies be designed to investigate kinase inhibition potential?

Advanced Research Question

  • In vitro assays : Screen against kinase panels (e.g., EGFR, VEGFR) using ATP-binding competition assays.
  • Docking studies : Perform molecular docking (AutoDock Vina) with kinase X-ray structures (PDB) to predict binding poses. Validate with SAR of piperidine-based analogs .

What are critical storage conditions to ensure compound stability?

Basic Research Question

  • Environment : Store at –20°C in amber vials under argon to prevent ketone oxidation.
  • Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the chloro group .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(3-(difluoromethyl)piperidin-1-yl)propan-1-one
Reactant of Route 2
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2-Chloro-1-(3-(difluoromethyl)piperidin-1-yl)propan-1-one

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